molecular formula C21H19FN8O2 B2639095 Tyk2-IN-5

Tyk2-IN-5

Numéro de catalogue B2639095
Poids moléculaire: 434.4 g/mol
Clé InChI: YITUGUNLCGLOII-GXTWGEPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tyk2-IN-5 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling and immune regulation. This compound has shown promise in treating various immune-mediated inflammatory diseases by inhibiting the activity of TYK2, thereby modulating immune responses .

Applications De Recherche Scientifique

Tyk2-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.

    Biology: Helps in understanding the signaling pathways mediated by TYK2 and its role in immune regulation.

    Medicine: Investigated for its potential therapeutic effects in treating immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and lupus.

    Industry: Potential applications in the development of new drugs targeting TYK2 for various diseases

Mécanisme D'action

Tyk2-IN-5 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the activation of the enzyme and subsequent downstream signaling. This inhibition modulates the immune response by reducing the production of pro-inflammatory cytokines and other immune mediators .

Orientations Futures

Tyk2-IN-5 is a promising therapeutic target for immune-mediated inflammatory diseases . The advent of licensed targeted therapies for systemic lupus erythematosus (SLE) might open new perspectives in the management of cutaneous lupus erythematosus (CLE) . Janus kinase (JAK) and spleen tyrosine kinase (SYK) inhibitors might broaden the therapeutic armamentarium in the near future .

Méthodes De Préparation

The synthesis of Tyk2-IN-5 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups through various chemical reactions. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Analyse Des Réactions Chimiques

Tyk2-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparaison Avec Des Composés Similaires

Tyk2-IN-5 is compared with other TYK2 inhibitors such as deucravacitinib. Unlike traditional JAK inhibitors that target the catalytic domain, this compound and deucravacitinib target the regulatory domain, providing higher selectivity and reduced risk of adverse effects. Similar compounds include tofacitinib, upadacitinib, and baricitinib, which inhibit JAK1/2/3 but not TYK2 .

This compound stands out due to its unique mechanism of action and high selectivity for TYK2, making it a promising candidate for further research and development in the field of immune-mediated inflammatory diseases.

Propriétés

IUPAC Name

N-[(1R,2S)-2-fluorocyclopropyl]-8-(methylamino)-6-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]imidazo[1,2-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O2/c1-23-15-10-17(26-13-5-4-8-29(21(13)32)18-6-2-3-7-24-18)28-30-16(11-25-19(15)30)20(31)27-14-9-12(14)22/h2-8,10-12,14,23H,9H2,1H3,(H,26,28)(H,27,31)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITUGUNLCGLOII-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC(=NN2C1=NC=C2C(=O)N[C@@H]3C[C@@H]3F)NC4=CC=CN(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.